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Compound of Interest

Compound Name: Catharanthine Sulfate

Cat. No.: B1632495 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the binding characteristics of Catharanthine Sulfate to its

primary molecular target. Experimental data and detailed protocols are presented to offer a

clear understanding of its mechanism of action.

Catharanthine, a monoterpenoid indole alkaloid and a key precursor in the synthesis of the

potent anticancer agents vinblastine and vincristine, has been investigated for its own

pharmacological activities. While its dimeric derivatives are well-known for their interaction with

tubulin, the direct molecular targets of Catharanthine have been a subject of study. This guide

focuses on the experimental evidence confirming the binding site of Catharanthine Sulfate on

its principal molecular target, the voltage-gated L-type calcium channel (VOCC), and provides a

comparative look at its interactions with other potential targets.

Primary Molecular Target: Voltage-Gated L-Type
Calcium Channels
Experimental evidence strongly indicates that Catharanthine's primary molecular target is the

voltage-gated L-type calcium channel. This interaction is crucial for its observed vasodilatory

and cardiac effects.

Comparative Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) of Catharanthine on L-type

calcium channel currents in different cell types. For comparison, data for Verapamil, a well-
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established L-type calcium channel blocker, is included.

Compound Target Cell Type IC50 Reference

Catharanthine

Voltage-

Operated L-type

Ca2+ Channel

(VOCC)

Vascular Smooth

Muscle Cells

(VSMCs)

8 µM [1][2]

Catharanthine

Voltage-

Operated L-type

Ca2+ Channel

(VOCC)

Cardiomyocytes 220 µM [1][2]

Verapamil
L-type Calcium

Channel

Vascular Smooth

Muscle
~1 µM

(Typical

Literature Value)

Verapamil
L-type Calcium

Channel
Cardiomyocytes ~1 µM

(Typical

Literature Value)

The data clearly demonstrates that Catharanthine is a more potent inhibitor of VOCCs in

vascular smooth muscle cells compared to cardiomyocytes, explaining its significant

vasodilatory effects.

Secondary and Weaker Interactions
While VOCCs are the primary target, Catharanthine has been shown to interact with other

molecules, albeit with lower affinity or functional impact.

Tubulin
Catharanthine is a precursor to vinca alkaloids that famously target tubulin. However,

Catharanthine itself binds poorly to tubulin and is a weak inhibitor of microtubule assembly.[3]
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Compound Target
Binding
Constant (Kd)

Effect Reference

Catharanthine Tubulin
(2.8 +/- 0.4) x 10³

M⁻¹

Weak inhibitor of

microtubule

assembly

Vinblastine Tubulin ~1-5 µM

Potent inhibitor

of microtubule

assembly

(Typical

Literature Value)

Nicotinic Acetylcholine Receptors (nAChRs)
Catharanthine alkaloids have been shown to act as noncompetitive antagonists of muscle-type

nicotinic acetylcholine receptors.

Compound Target IC50 Reference

Catharanthine

Alkaloids
Muscle-type nAChRs 17-25 µM

Experimental Protocols
The confirmation of Catharanthine's binding and functional effect on voltage-gated calcium

channels involved a series of key experiments.

Patch-Clamp Electrophysiology
Objective: To measure the effect of Catharanthine on L-type Ca2+ channel currents in

isolated vascular smooth muscle cells and cardiomyocytes.

Method:

Whole-cell patch-clamp recordings were performed on freshly isolated cells.

Cells were held at a holding potential of -80 mV.

Depolarizing voltage steps were applied to elicit inward Ca2+ currents.
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Catharanthine was applied at various concentrations to the extracellular solution.

The inhibition of the Ca2+ current was measured and the IC50 value was calculated.

Intracellular Calcium Measurement
Objective: To determine the effect of Catharanthine on intracellular free Ca2+ levels in

response to vasoconstrictors.

Method:

Isolated small mesenteric arteries were loaded with a Ca2+-sensitive fluorescent dye (e.g.,

Fura-2 AM).

The arteries were constricted with phenylephrine (PE).

Catharanthine was added in increasing concentrations.

Changes in intracellular Ca2+ concentration were monitored using fluorescence

microscopy.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Catharanthine on vascular smooth

muscle cells and the general workflow for identifying its molecular target.
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Figure 1. Mechanism of Catharanthine-induced vasodilation.
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Figure 2. Experimental workflow for target identification.

In conclusion, while Catharanthine Sulfate is structurally related to potent tubulin inhibitors, its

primary and most pharmacologically relevant molecular target is the voltage-gated L-type

calcium channel. Its inhibitory action on these channels, particularly in vascular smooth muscle,

provides a clear mechanism for its observed physiological effects. Further research may

continue to elucidate the nuances of its interactions with other potential targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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